ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Brand Name: Vulcanchem
CAS No.: 1351644-36-4
VCID: VC2870916
InChI: InChI=1S/C11H13N3O4S2.BrH/c1-2-18-10(15)6-14-8-4-3-7(20(13,16)17)5-9(8)19-11(14)12;/h3-5,12H,2,6H2,1H3,(H2,13,16,17);1H
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br
Molecular Formula: C11H14BrN3O4S2
Molecular Weight: 396.3 g/mol

ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

CAS No.: 1351644-36-4

Cat. No.: VC2870916

Molecular Formula: C11H14BrN3O4S2

Molecular Weight: 396.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide - 1351644-36-4

Specification

CAS No. 1351644-36-4
Molecular Formula C11H14BrN3O4S2
Molecular Weight 396.3 g/mol
IUPAC Name ethyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Standard InChI InChI=1S/C11H13N3O4S2.BrH/c1-2-18-10(15)6-14-8-4-3-7(20(13,16)17)5-9(8)19-11(14)12;/h3-5,12H,2,6H2,1H3,(H2,13,16,17);1H
Standard InChI Key DCLBQNNRLLDTSJ-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br
Canonical SMILES CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br

Introduction

Structural Characteristics and Physical Properties

Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide features a benzothiazole core structure with several key functional groups that contribute to its chemical reactivity and potential biological activity. The compound contains an imino group at the 2-position, a sulfamoyl group at the 6-position, and an ethyl acetate moiety attached to the nitrogen at the 3-position. The compound exists as a hydrobromide salt, which affects its solubility and stability characteristics.

Basic Physical Properties

The physical properties of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide are summarized in Table 1 below:

PropertyValue
CAS Number1351644-36-4
Molecular FormulaC11H14BrN3O4S2
Molecular Weight396.3 g/mol
IUPAC Nameethyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Standard InChIInChI=1S/C11H13N3O4S2.BrH/c1-2-17-10(16)6-14-8-4-3-7(12-19(13,15)18)5-9(8)20-11(14)13;/h3-5H,2,6H2,1H3,(H2,12,13,19)(H,13,20);1H
Physical StateSolid

Chemical Structure Analysis

The benzothiazole scaffold in this compound serves as a versatile pharmacophore that has been extensively studied for its diverse biological activities. The presence of the sulfamoyl group (-SO2NH2) at the 6-position of the benzothiazole ring is particularly significant, as sulfonamide derivatives are known for their antimicrobial properties. The ethyl acetate side chain at the 3-position can potentially influence the compound's pharmacokinetic properties, while the imino group at the 2-position may be involved in hydrogen bonding interactions with biological targets.

Comparative Analysis with Related Compounds

Understanding the structural relationships between ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide and similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogues

Table 2 presents a comparison of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide1351644-36-4C11H14BrN3O4S2396.3Reference compound
Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide2034155-00-3C12H15BrN2O2S331.23Contains a methyl group instead of sulfamoyl group at the 6-position
Ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide2034155-51-4C14H18N2O2S.BrH359.29Contains an isopropyl group instead of sulfamoyl group at the 6-position
Ethyl 2-(2-imino-6,7-dihydro- dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide2034156-67-5C13H14N2O4S.BrH375.24Contains a fused dioxino ring instead of sulfamoyl group

The substitution of the sulfamoyl group with other functional groups (such as methyl or isopropyl) is expected to significantly affect the compound's polarity, hydrogen-bonding capabilities, and consequently, its biological activities . These structural variations provide valuable insights for drug design and optimization strategies.

Synthesis and Characterization

Characterization Techniques

Characterization of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment

  • Mass Spectrometry: To determine molecular weight and fragmentation patterns

  • Infrared Spectroscopy: To identify functional groups, particularly the sulfamoyl, imino, and ester moieties

  • X-ray Crystallography: For definitive three-dimensional structural analysis

  • High-Performance Liquid Chromatography (HPLC): For purity determination

Biological ActivityStructural BasisPotential Applications
AntimicrobialSulfamoyl group and benzothiazole coreTreatment of bacterial infections
Enzyme InhibitionImino group and benzothiazole scaffoldPotential therapeutic targets in various diseases
Anti-inflammatoryBenzothiazole coreManagement of inflammatory conditions
AnticancerCombination of benzothiazole and sulfamoyl groupsPotential for development of anticancer agents

The sulfonamide group is particularly noted for its antimicrobial properties, making this compound a potential candidate for further research in drug development targeting infectious diseases. Additionally, benzothiazole derivatives have shown diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Structure-Activity Relationships

The study of structure-activity relationships (SAR) for benzothiazole derivatives has revealed several important insights:

  • The benzothiazole core serves as a privileged scaffold for various biological activities

  • Substituents at the 6-position significantly impact biological activity and selectivity

  • The nature of the substituent at the 3-position affects pharmacokinetic properties

  • The presence of an imino group at the 2-position can enhance interaction with specific biological targets

Modifications to the benzothiazole ring can enhance biological activity, making these compounds promising candidates for drug development. Studies have shown that substitutions on the thiazole ring can improve biological activity, suggesting potential avenues for optimizing the therapeutic potential of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide.

Current Research Status and Future Directions

Future Research Directions

Future research on ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide may explore:

  • Optimization of synthetic routes to improve yield and purity

  • Development of structure-activity relationships through systematic modifications

  • Evaluation of specific biological targets and mechanisms of action

  • Investigation of potential therapeutic applications

  • Development of formulation strategies for improved bioavailability

The unique combination of the benzothiazole scaffold with the sulfamoyl group presents opportunities for exploring novel biological activities and therapeutic applications.

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